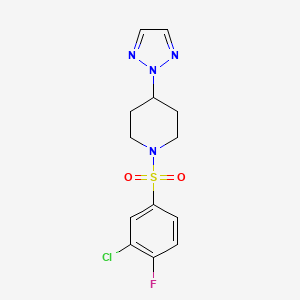

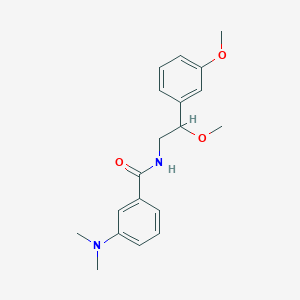

![molecular formula C8H18ClNO B2369633 rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis CAS No. 1807901-48-9](/img/structure/B2369633.png)

rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis” is a chemical compound with the CAS Number: 1807901-48-9 . It has a molecular weight of 179.69 g/mol . The IUPAC name for this compound is ( (1S,3R)-3- (aminomethyl)cyclohexyl)methanol hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17NO.ClH/c9-5-7-2-1-3-8(4-7)6-10;/h7-8,10H,1-6,9H2;1H/t7-,8+;/m1./s1 . The Smiles representation is C1CC(CC(C1)CO)CN.Cl .Physical And Chemical Properties Analysis

This compound is a powder . It has a melting point of 139-140°C .科学的研究の応用

Synthesis and Biological Activity : A study described an efficient synthesis method for hydroxymethylated rac- and meso-cyclohexanoid derivatives, including rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis. These compounds were evaluated for their antibacterial and antifungal activities, showing varying degrees of inhibitory effects on different pathogenic microorganisms (Karakılıç et al., 2020).

Catalysis in Organic Synthesis : Another research focused on the synthesis of related compounds, highlighting their use as chiral ligands in catalytic reactions. These ligands demonstrated unique behavior in controlling the stereochemistry of reactions, such as the addition of diethylzinc to benzaldehyde, indicating their potential utility in asymmetric synthesis (Alvarez-Ibarra et al., 2010).

Chemical Reactions and Structural Analysis : Research on the reactions of 4-oxoalkanoic acids with amines mentioned the formation of bicyclic lactams similar to this compound. These compounds' structures were confirmed using X-ray crystal analysis, demonstrating the importance of such compounds in studying complex molecular structures (Wedler et al., 1992).

Pharmacological Characterization : A study involving the synthesis and pharmacological characterization of the serotonin/noradrenaline reuptake inhibitor Venlafaxine and its silicon analogue included compounds structurally related to this compound. This research provides insights into the molecular modifications and their effects on biological activity (Daiss et al., 2006).

Application in Stereochemical Studies : The molecular structure of a compound similar to this compound, was studied to understand its stereochemistry. Such research contributes to the field of stereochemistry, which is crucial in drug design and synthesis (Caracelli et al., 1997).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis involves the reduction of a ketone intermediate followed by a reductive amination reaction.", "Starting Materials": [ "Cyclohexanone", "Formaldehyde", "Ammonium chloride", "Sodium cyanoborohydride", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with formaldehyde in the presence of ammonium chloride to form the intermediate imine.", "Step 2: The imine intermediate is reduced using sodium cyanoborohydride to form the amine intermediate.", "Step 3: The amine intermediate is reacted with formaldehyde in the presence of hydrochloric acid to form the final product.", "Step 4: The final product is isolated and purified using standard techniques." ] } | |

| 1807901-48-9 | |

分子式 |

C8H18ClNO |

分子量 |

179.69 g/mol |

IUPAC名 |

[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol;hydrochloride |

InChI |

InChI=1S/C8H17NO.ClH/c9-5-7-2-1-3-8(4-7)6-10;/h7-8,10H,1-6,9H2;1H/t7-,8+;/m0./s1 |

InChIキー |

NXWSOZRIBWCUAS-KZYPOYLOSA-N |

異性体SMILES |

C1C[C@@H](C[C@@H](C1)CO)CN.Cl |

SMILES |

C1CC(CC(C1)CO)CN.Cl |

正規SMILES |

C1CC(CC(C1)CO)CN.Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

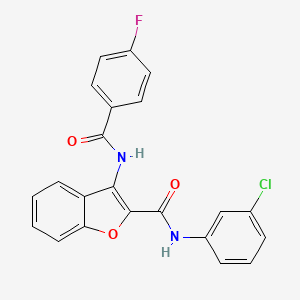

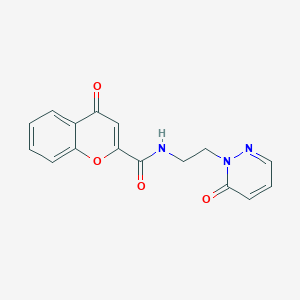

![4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2369553.png)

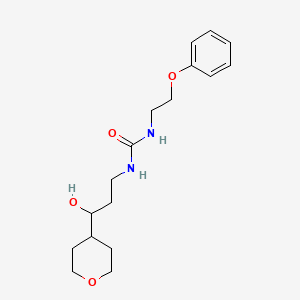

![3,3-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide](/img/structure/B2369557.png)

![(3E)-3-hydrazinylidene-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2369564.png)

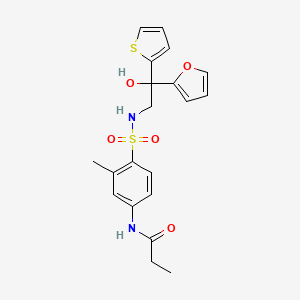

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2369567.png)

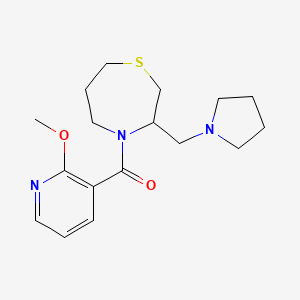

![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2369570.png)